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Compound of Interest

Compound Name: 5-Bromopyrimidin-4-ol

Cat. No.: B011922 Get Quote

An In-depth Examination of the Spectroscopic Signatures of a Key Heterocyclic Building Block

Introduction
5-Bromopyrimidin-4-ol is a halogenated pyrimidine derivative of significant interest in

medicinal chemistry and drug development. Its structure, featuring a pyrimidine core

substituted with a bromine atom and a hydroxyl group, makes it a valuable synthon for the

synthesis of more complex bioactive molecules. The compound exists in a tautomeric

equilibrium with its keto form, 5-bromopyrimidin-4(3H)-one. This dynamic relationship is crucial

to its reactivity and is profoundly reflected in its spectroscopic data. Understanding the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this

compound is fundamental for its unambiguous identification, purity assessment, and the

rational design of synthetic pathways.

This technical guide provides a detailed analysis of the spectroscopic data for 5-
Bromopyrimidin-4-ol, offering insights for researchers, scientists, and professionals in drug

development. The interpretation is grounded in the principles of spectroscopy and the specific

structural features of the molecule.

It is important to note that obtaining a complete, publicly available, and verified set of spectra

for 5-Bromopyrimidin-4-ol (CAS 19808-30-1) is challenging. Much of the available data

pertains to the related compound, 5-bromopyrimidine. Therefore, this guide will also draw upon

established principles from analogous structures, such as 5-bromouracil, to provide a

comprehensive and predictive interpretation.
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Tautomerism: The Core of Interpretation
The interpretation of spectroscopic data for 5-Bromopyrimidin-4-ol is intrinsically linked to its

existence as two primary tautomers: the aromatic alcohol form (enol) and the non-aromatic

amide form (keto). The equilibrium between these two forms is influenced by factors such as

the physical state (solid vs. solution), solvent polarity, pH, and temperature. Spectroscopic

techniques provide a snapshot of the predominant form under the specific experimental

conditions.

Caption: Tautomeric equilibrium between the enol and keto forms of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of

5-Bromopyrimidin-4-ol in solution. Both ¹H and ¹³C NMR provide critical information about the

chemical environment of each atom. The observed spectra will typically reflect the dominant

tautomer in the chosen NMR solvent. In many heterocyclic systems of this type, the keto form

is predominant.

¹H NMR (Proton NMR) Analysis
The proton NMR spectrum provides information on the number of different types of protons and

their neighboring environments. For the keto tautomer, 5-bromopyrimidin-4(3H)-one, in a

solvent like DMSO-d₆, the following signals are anticipated.
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Predicted Chemical

Shift (δ, ppm)
Multiplicity Assignment Rationale

~12.0 - 13.5 Broad Singlet N-H

The amide proton is

typically deshielded

and exhibits a broad

signal due to

exchange and

quadrupolar coupling

with nitrogen. Its

chemical shift is highly

dependent on

concentration and

solvent.

~8.0 - 8.2 Singlet H2

The proton at position

2 is adjacent to two

electronegative

nitrogen atoms,

leading to a significant

downfield shift.

~7.8 - 8.0 Singlet H6

The proton at position

6 is part of an α,β-

unsaturated system

and is deshielded by

the adjacent nitrogen

and the carbonyl

group.

Note: These are predicted values based on similar structures. Actual experimental values may

vary.

¹³C NMR (Carbon NMR) Analysis
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The presence

of a signal in the carbonyl region is a strong indicator of the keto tautomer's prevalence.
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Predicted Chemical Shift (δ,

ppm)
Assignment Rationale

~155 - 165 C4 (C=O)

The carbonyl carbon of the

amide group is highly

deshielded and appears

significantly downfield.

~150 - 155 C2

This carbon is positioned

between two nitrogen atoms,

resulting in a strong

deshielding effect.

~140 - 145 C6
The sp² carbon adjacent to a

nitrogen atom.

~105 - 115 C5

The carbon atom directly

bonded to bromine

experiences a shielding effect

from the halogen (heavy atom

effect), but this is counteracted

by its position in the ring.

Note: These are predicted values. Authoritative data from experimental analysis is required for

definitive assignment.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromopyrimidin-4-ol in 0.6-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent

is critical as it can influence the tautomeric equilibrium.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher). Standard pulse programs are typically sufficient.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction using appropriate NMR software.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. For 5-Bromopyrimidin-4-ol, the IR spectrum is particularly

useful for distinguishing between the enol and keto tautomers, especially in the solid state.

Frequency Range (cm⁻¹) Vibration Type Assignment / Interpretation

3200 - 2800 (broad) N-H stretch

A broad absorption in this

region is a strong indicator of

the N-H bond in the keto

(amide) form, often involved in

hydrogen bonding.

~1700 - 1650 C=O stretch

A strong, sharp absorption

band in this region is the most

definitive evidence for the

presence of the keto tautomer

(pyrimidinone).

1650 - 1550 C=N, C=C stretch

Aromatic and vinyl C=N and

C=C stretching vibrations from

the pyrimidine ring.

Below 800 C-Br stretch

The carbon-bromine stretching

vibration typically appears in

the fingerprint region.

The absence of a strong C=O band and the presence of a broad O-H stretch around 3400-

3200 cm⁻¹ would suggest a predominance of the enol form. In most cases for similar

pyrimidinones, the solid-state IR spectrum confirms the keto structure.[1]

Experimental Protocol: FTIR Spectroscopy
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with

~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine
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powder and press it into a transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

Background Scan: Perform a background scan with an empty sample compartment to

account for atmospheric CO₂ and H₂O.

Sample Scan: Scan the sample over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure.

Molecular Ion and Isotopic Pattern
Due to the natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass

spectrum of 5-Bromopyrimidin-4-ol will exhibit a characteristic molecular ion peak doublet.

[M]⁺: Corresponding to the molecule containing the ⁷⁹Br isotope.

[M+2]⁺: Corresponding to the molecule containing the ⁸¹Br isotope. These two peaks will

have nearly equal intensity (a ~1:1 ratio), which is a definitive signature for a

monobrominated compound. For C₄H₃BrN₂O, the expected molecular weights are:

m/z ≈ 173.95 (for ⁷⁹Br)

m/z ≈ 175.95 (for ⁸¹Br)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b011922?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Value Assignment Notes

~174, 176 [C₄H₃BrN₂O]⁺

Molecular ion peaks ([M]⁺ and

[M+2]⁺). The ~1:1 intensity

ratio is characteristic of a

single bromine atom.

~146, 148 [M - CO]⁺

Loss of a neutral carbon

monoxide molecule from the

pyrimidinone ring is a common

fragmentation pathway. The

bromine isotopic pattern is

retained.

~95 [M - Br]⁺

Loss of a bromine radical. This

fragment would appear as a

single peak.

~68 [M - Br - HCN]⁺

Subsequent loss of hydrogen

cyanide from the [M - Br]⁺

fragment.

Fragmentation Pathway

[M]⁺˙
m/z 174/176

[M - CO]⁺˙
m/z 146/148

- CO

[M - Br]⁺
m/z 95

- Br•

[M - Br - HCN]⁺
m/z 68

- HCN
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Caption: Predicted electron ionization (EI) fragmentation pathway for 5-bromopyrimidin-4(3H)-

one.

Experimental Protocol: Mass Spectrometry
Ionization Method: Choose a suitable ionization method. Electron Ionization (EI) is common

for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer

technique that often emphasizes the molecular ion.

Sample Introduction: Introduce the sample into the mass spectrometer. For EI, this typically

involves heating the sample to produce a vapor. For ESI, the sample is dissolved in a

suitable solvent and infused or injected.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion peaks

(including the isotopic pattern) and major fragment ions to confirm the structure.

Conclusion
The comprehensive spectroscopic analysis of 5-Bromopyrimidin-4-ol provides unambiguous

structural confirmation and is essential for its application in scientific research. NMR

spectroscopy elucidates the precise arrangement of atoms in solution, IR spectroscopy

confirms the presence of key functional groups and reveals the dominant tautomeric form

(typically the keto form), and mass spectrometry verifies the molecular weight and provides

characteristic fragmentation patterns, including the hallmark isotopic signature of the bromine

atom. Together, these techniques form a self-validating system, ensuring the identity and purity

of this important chemical building block for researchers in drug discovery and materials

science.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.bldpharm.com/products/19808-30-1.html
https://www.benchchem.com/product/b011922#spectroscopic-data-of-5-bromopyrimidin-4-ol-nmr-ir-ms
https://www.benchchem.com/product/b011922#spectroscopic-data-of-5-bromopyrimidin-4-ol-nmr-ir-ms
https://www.benchchem.com/product/b011922#spectroscopic-data-of-5-bromopyrimidin-4-ol-nmr-ir-ms
https://www.benchchem.com/product/b011922#spectroscopic-data-of-5-bromopyrimidin-4-ol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b011922?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

